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For Researchers, Scientists, and Drug Development Professionals

HS-276 is a potent and highly selective, orally bioavailable inhibitor of Transforming Growth

Factor-β-activated kinase 1 (TAK1).[1][2][3][4] This technical guide provides a comprehensive

summary of the current understanding of the pharmacokinetic and pharmacodynamic

properties of HS-276, based on preclinical data.

Pharmacokinetics
HS-276 has demonstrated excellent oral bioavailability in preclinical studies. In adult CD-1

mice, a 30 mg/kg oral gavage administration resulted in a maximum plasma concentration

(Cmax) of 3.68 µM and an oral bioavailability (%F) of 98.1%.[1][5] Micromolar plasma

concentrations were maintained for up to 8-12 hours following oral administration.[1]

Table 1: Pharmacokinetic Parameters of HS-276 in CD-1
Mice

Parameter Value Conditions

Cmax 3.68 µM 30 mg/kg, oral gavage

%F 98.1% 30 mg/kg, oral vs. intravenous

MTD >100 mg/kg Oral administration
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Pharmacodynamics
HS-276 functions as a potent inhibitor of TAK1, a critical signaling node in the tumor necrosis

factor (TNF)-mediated intracellular signaling pathway that governs the activation of NF-κB and

subsequent transcription of inflammatory cytokines.[1][2]

In Vitro Activity
HS-276 exhibits a high degree of potency and selectivity for TAK1. The inhibition constant (Ki)

for TAK1 is 2.5 nM.[4][5] In cell-based assays, HS-276 effectively reduces the expression of

key inflammatory cytokines in a dose-dependent manner.

Table 2: In Vitro Inhibitory Activity of HS-276
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Target/Effect IC50 / Ki Cell Line/System

TAK1 (Ki) 2.5 nM Biochemical Assay

TAK1 (IC50) 8.25 nM Biochemical Assay

CLK2 (IC50) 29 nM Biochemical Assay

GCK (IC50) 33 nM Biochemical Assay

ULK2 (IC50) 63 nM Biochemical Assay

MAP4K5 (IC50) 125 nM Biochemical Assay

IRAK1 (IC50) 264 nM Biochemical Assay

NUAK (IC50) 270 nM Biochemical Assay

CSNK1G2 (IC50) 810 nM Biochemical Assay

CAMKKβ-1 (IC50) 1280 nM Biochemical Assay

MLK1 (IC50) 5585 nM Biochemical Assay

TNF Inhibition 138 nM
LPS-stimulated THP-1

macrophages

IL-6 Inhibition 201 nM
LPS-stimulated THP-1

macrophages

IL-1β Inhibition 234 nM
LPS-stimulated THP-1

macrophages

In Vivo Efficacy
In a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for

rheumatoid arthritis, HS-276 demonstrated significant therapeutic efficacy. Intraperitoneal

administration of 50 mg/kg of HS-276 resulted in a substantial 85% reduction in the mean

clinical score.[1] Histological analysis of the joints from treated animals revealed reduced

inflammatory infiltrates, edema, and bone degeneration.[1]

Signaling Pathway
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HS-276 exerts its anti-inflammatory effects by inhibiting TAK1, a key kinase in the TNFα

signaling cascade. The following diagram illustrates the central role of TAK1 and the

mechanism of action of HS-276.
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Caption: TNFα signaling pathway and the inhibitory action of HS-276 on TAK1.

Experimental Protocols
Pharmacokinetic Analysis in Mice

Animal Model: Adult CD-1 mice.

Administration: HS-276 was administered at a dose of 30 mg/kg via oral gavage (PO) or

intravenous (IV) injection.

Sample Collection: Sequential blood samples were collected at 0.08 (IV only), 0.25, 0.5, 1, 2,

4, 8, 12, and 24 hours post-administration.

Analysis: The concentration of HS-276 in plasma was quantified using Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Caption: Workflow for the pharmacokinetic analysis of HS-276 in mice.

In Vitro Cytokine Inhibition Assay
Cell Line: THP-1 human macrophages.

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma

(IFNγ) to induce an inflammatory response.

Treatment: HS-276 was added to the cell cultures at varying concentrations.
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Endpoint: The expression levels of TNF, IL-6, and IL-1β were measured to determine the

dose-dependent inhibitory effect of HS-276.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA)
Mouse Model

Animal Model: CIA mouse model of inflammatory arthritis.

Treatment: Once the disease was established, mice were treated with HS-276 at a dose of

50 mg/kg via intraperitoneal (IP) injection.

Assessment: Disease progression was monitored by evaluating clinical scores.

Histology: At the end of the study, joints were collected for histological analysis to assess

inflammatory infiltrates, edema, and bone degeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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